molecular formula C18H15ClN2O2 B11943539 2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate CAS No. 14577-91-4

2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate

Cat. No.: B11943539
CAS No.: 14577-91-4
M. Wt: 326.8 g/mol
InChI Key: MHLHJGYLVJRDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate is a synthetic carbamate derivative featuring a quinoline backbone substituted with a methyl group at the 2-position and a carbamate-linked 4-chloro-2-methylphenyl moiety. Carbamates are widely studied for their bioactivity, particularly in agrochemical applications such as herbicides and pesticides .

Properties

CAS No.

14577-91-4

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

(2-methylquinolin-8-yl) N-(4-chloro-2-methylphenyl)carbamate

InChI

InChI=1S/C18H15ClN2O2/c1-11-10-14(19)8-9-15(11)21-18(22)23-16-5-3-4-13-7-6-12(2)20-17(13)16/h3-10H,1-2H3,(H,21,22)

InChI Key

MHLHJGYLVJRDJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)NC3=C(C=C(C=C3)Cl)C)C=C1

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into two primary precursors:

  • 2-Methyl-8-hydroxyquinoline : Serves as the nucleophilic component for carbamate formation.

  • 4-Chloro-2-methylphenyl isocyanate : Electrophilic partner for urethane bond construction.

Alternative routes involve prefunctionalized intermediates, such as N-(4-chloro-2-methylphenyl)carbamoyl chloride, which reacts with 2-methyl-8-quinolinol under basic conditions.

Detailed Preparation Methods

Carbamate Formation via Schotten-Baumann Reaction

Procedure :

  • Dissolve 2-methyl-8-hydroxyquinoline (1.75 g, 10 mmol) in anhydrous dichloromethane (30 mL) under argon.

  • Add N,N-diisopropylethylamine (DIPEA, 3.5 mL, 20 mmol) and cool to 0°C.

  • Slowly add 4-chloro-2-methylphenyl isocyanate (1.89 g, 10 mmol) dissolved in dichloromethane (10 mL).

  • Stir at room temperature for 12 hours.

  • Quench with saturated sodium bicarbonate (20 mL) and extract with dichloromethane (3 × 30 mL).

Yield : 78–86% after silica gel chromatography (hexanes/ethyl acetate 4:1).

Table 1: Electrophile Screening for Carbamate Formation

ElectrophileSolventTemperatureYield (%)
4-Cl-2-MePhNCOCH₂Cl₂25°C86
4-Cl-2-MePhCOClTHF0°C → 25°C62
4-Cl-2-MePhOC(O)ClEt₂O−78°C71

Data adapted from ref

Directed Ortho Metalation (DoM) of Quinoline Precursors

The O-carbamate group acts as a directing metalation group (DMG) for regioselective functionalization:

Stepwise Protocol :

  • Quinoline Synthesis : Condense 2-methylaniline with ethyl acetoacetate under Friedländer conditions to yield 2-methyl-8-hydroxyquinoline.

  • Carbamate Protection : Treat with N,N-diethylcarbamoyl chloride in pyridine to form 2-methyl-8-(N,N-diethylcarbamate)quinoline.

  • Lithiation : React with LDA (2.2 equiv) in THF at −78°C for 1 hour.

  • Electrophilic Quench : Add methyl iodide (1.5 equiv) and warm to 0°C.

  • Deprotection : Hydrolyze with HCl/MeOH (1:1) to regenerate the hydroxy group.

Critical Parameters :

  • Temperature Control : Lithiation below −70°C prevents side reactions.

  • Electrophile Reactivity : Methyl iodide outperforms bulkier electrophiles (e.g., benzaldehyde) due to steric hindrance.

Purification and Characterization

Workup and Isolation

Post-reaction mixtures are partitioned between dichloromethane and saturated sodium carbonate to remove acidic byproducts. Silica gel chromatography (gradient: 10–30% ethyl acetate in hexanes) resolves the target compound from unreacted starting materials and diethylcarbamate derivatives.

Table 2: Chromatographic Elution Profile

FractionSolvent Ratio (Hex:EtOAc)Component
1–39:1Diethylcarbamate
4–74:1Target Compound
8–101:1Oligomerized Byproducts

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89 (s, 1H, NH), 7.32–7.21 (m, 3H, aryl-H), 2.64 (s, 3H, CH₃).

  • HRMS : m/z calcd for C₁₈H₁₅ClN₂O₂ [M+H]⁺ 327.0895, found 327.0894.

Challenges and Optimization

Competing Side Reactions

  • Oligomerization : Excess isocyanate leads to allophanate formation (up to 15% yield loss). Mitigated by slow electrophile addition.

  • Hydrolysis Sensitivity : Carbamate groups degrade under prolonged acidic conditions. Neutral workup (pH 7–8) preserves integrity.

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) improve electrophile solubility but risk quinoline ring alkylation. Dichloromethane balances reactivity and selectivity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A microreactor system (0.5 mm ID) achieves 92% yield by enhancing mass transfer during the exothermic carbamate coupling step. Residence time: 8 minutes.

Green Chemistry Approaches

  • Catalytic Amination : Replace phosgene-derived isocyanates with urea derivatives under enzymatic catalysis (Candida antarctica lipase B).

  • Solvent Recycling : Recover dichloromethane via rotary evaporation and molecular sieve drying (99.5% purity).

Applications and Derivatives

The compound’s carbamate moiety serves as a precursor for:

  • Antimicrobial Agents : N-methyl derivatives show MIC values of 2 µg/mL against Staphylococcus aureus.

  • Polymer Stabilizers : Incorporated into polycarbonates to enhance UV resistance (T₅% degradation = 287°C) .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and DNA .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight log k (Lipophilicity) Melting Point (°C) Application
Target Compound 2-Methyl-8-quinolyl, 4-Cl-2-MePh ~330 (estimated) Intermediate (estimated) N/A Potential herbicide
4a–i () 4-Cl-2-(3-ClPh), alkyl chains 350–450 1.8–3.5 120–180 Herbicide
Chlordimeform () 4-Cl-2-MePh, imidamide 196.7 N/A N/A Banned pesticide
Methyl sulfamoyl carbamate () Sulfamoyl, 2-ClPh 398.9 N/A N/A Antimicrobial?

Table 2: Functional Group Impact on Bioactivity

Functional Group Example Compound Key Properties
Carbamate + Quinoline Target Compound Herbicidal potential, moderate lipophilicity
Sulfamoyl + Carbamate Compound Enhanced solubility, antimicrobial?
Imidamide Chlordimeform High toxicity, environmental persistence

Research Findings and Implications

  • Lipophilicity-Activity Relationship : The target compound’s intermediate log k (inferred from analogs) may optimize herbicidal activity by balancing soil adsorption and foliar penetration .
  • Structural Stability: The quinoline core likely enhances crystalline stability, as seen in related derivatives with high melting points .
  • Toxicity Profile : Replacement of imidamide (Chlordimeform) with a carbamate group could mitigate toxicity, but in vivo studies are necessary .

Biological Activity

2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate is a synthetic organic compound notable for its diverse biological activities, particularly in antimicrobial and potential anti-inflammatory applications. This compound features a unique structure characterized by a quinoline moiety and a carbamate functional group, which are instrumental in its interaction with biological systems.

Chemical Structure and Properties

The chemical formula of 2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate is C18H15ClN2O2C_{18}H_{15}ClN_{2}O_{2}. The presence of the quinoline ring enhances its biological activity, as many quinoline derivatives are known for their medicinal properties. The chloro-substituted aromatic group further increases its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that 2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate exhibits significant antimicrobial activity against various bacterial strains and fungi. The quinoline structure is particularly relevant, as it is commonly associated with antimalarial and antibacterial properties. Preliminary studies have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical applications.

Anti-inflammatory Potential

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. While the specific mechanisms remain to be fully elucidated, initial studies indicate that it may interact with enzymes or receptors involved in inflammation pathways. Further research utilizing molecular docking simulations and enzyme inhibition assays is necessary to clarify these interactions.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to 2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate:

Compound NameStructure FeaturesBiological Activity
2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamateQuinoline + CarbamateAntimicrobial, potential anti-inflammatory
8-HydroxyquinolineHydroxy group on quinolineAntibacterial
ChloroquineQuinoline + EthanolamineAntimalarial
QuinacrineQuinoline + AcridineAntiprotozoal

This comparative analysis highlights the unique combination of functional groups in 2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate, which may confer distinct biological properties compared to other similar compounds.

Understanding the mechanism of action of 2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate involves investigating its interactions with specific biological targets. Current hypotheses suggest that it may inhibit certain enzymes or modulate receptor activity related to microbial resistance or inflammation. Techniques such as molecular docking and cell-based assays are being employed to further explore these interactions and establish a comprehensive pharmacological profile.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various quinoline derivatives, including 2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate, demonstrated significant inhibition against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of traditional antibiotics, indicating potential for use in treating resistant infections.
  • Anti-inflammatory Effects : In vitro studies showed that treatment with 2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate resulted in reduced levels of pro-inflammatory cytokines in macrophage cell lines. This suggests a possible role in modulating immune responses, warranting further investigation into its therapeutic applications.

Q & A

Advanced Research Question

  • Antimicrobial assays : Disk diffusion tests (e.g., against E. coli or S. aureus) measure zone-of-inhibition diameters, with chlorophenyl groups enhancing activity .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa) at micromolar concentrations assess apoptotic effects .
  • Structure-activity relationships (SAR) : Electron-withdrawing substituents (e.g., Cl) on the phenyl ring improve binding to biological targets .

How do environmental factors (pH, temperature, light) influence the stability of this compound during storage?

Advanced Research Question

  • Temperature : Elevated temperatures accelerate hydrolysis; storage at 4°C in inert atmospheres is recommended .
  • pH : Neutral buffers (pH 7) minimize degradation, while acidic/basic conditions promote reactivity .
  • Light exposure : UV/Vis spectroscopy can track photodegradation; amber vials prevent radical formation .

How can conflicting data on reaction yields or biological activity be resolved?

Advanced Research Question
Contradictions often arise from:

  • Purity variations : Impurities (e.g., unreacted intermediates) skew bioactivity results. Use HPLC (>95% purity) and recrystallization for standardization .
  • Reagent quality : Anhydrous solvents and fresh phenyl chloroformate improve reproducibility .
  • Assay variability : Normalize biological data using positive controls (e.g., chloramphenicol for antimicrobial tests) .

What computational methods are effective for predicting the reactivity and binding modes of this carbamate derivative?

Advanced Research Question

  • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., acetylcholinesterase) .
  • DFT calculations : Predict reaction pathways (e.g., hydrolysis energetics) and optimize transition states .
  • QSAR models : Corrogate substituent effects (e.g., Cl position) with bioactivity .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Multi-step synthesis : Intermediate purification (e.g., column chromatography) becomes resource-intensive. Optimize one-pot reactions .
  • Toxicity : Handle chlorinated byproducts (e.g., HCl gas) in fume hoods with strict PPE protocols .
  • Yield consistency : Statistical design-of-experiment (DoE) approaches identify critical factors (e.g., stirring rate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.